molecular formula C23H39N3O2 B14258098 3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide CAS No. 393525-13-8

3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide

Cat. No.: B14258098
CAS No.: 393525-13-8
M. Wt: 389.6 g/mol
InChI Key: QRHVLBFHNAFZSD-UHFFFAOYSA-N
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Description

3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide is a synthetic organic compound that belongs to the pyridine-2,6-dicarboxamide family. This compound is characterized by its pyridine ring substituted with two carboxamide groups, each bonded to two butyl groups. It is known for its applications in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with butylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide groups. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide involves its ability to coordinate with metal ions through its carboxamide groups. This coordination stabilizes the metal ions and facilitates various catalytic processes. The compound can also interact with biological molecules, mimicking the active sites of metalloenzymes and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2,6-dicarboxamide: Lacks the butyl substitutions, making it less hydrophobic.

    N,N’-dibutylpyridine-2,6-dicarboxamide: Contains only two butyl groups, resulting in different solubility and reactivity properties.

    Pyridine-2,6-dicarboxylic acid: The parent compound without any amide or butyl substitutions.

Uniqueness

3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide is unique due to its four butyl groups, which enhance its hydrophobicity and ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong coordination and stabilization of reactive species .

Properties

CAS No.

393525-13-8

Molecular Formula

C23H39N3O2

Molecular Weight

389.6 g/mol

IUPAC Name

3-N,3-N,5-N,5-N-tetrabutylpyridine-3,5-dicarboxamide

InChI

InChI=1S/C23H39N3O2/c1-5-9-13-25(14-10-6-2)22(27)20-17-21(19-24-18-20)23(28)26(15-11-7-3)16-12-8-4/h17-19H,5-16H2,1-4H3

InChI Key

QRHVLBFHNAFZSD-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC(=CN=C1)C(=O)N(CCCC)CCCC

Origin of Product

United States

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